dimethylsilylmethyl(trimethyl)silane

Description

The Evolution of Organosilicon Compounds and Their Strategic Importance

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgencyclopedia.pub This initial discovery laid the groundwork for future exploration. A significant leap forward occurred in the early 20th century through the pioneering work of Frederic S. Kipping, who synthesized a vast array of organosilicon compounds using Grignard reagents and coined the term "silicone." sbfchem.comwikipedia.org

The strategic importance of these compounds surged after 1940, particularly with the development of the "direct process" by Eugene G. Rochow and Richard Müller independently in the 1940s. researchgate.netpbs.org This process, which involves reacting methyl chloride with a silicon-copper alloy, enabled the large-scale industrial production of methylchlorosilanes, the precursors to virtually all commercial silicones. encyclopedia.pubresearchgate.net The resulting silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), exhibited exceptional properties including high thermal stability, water repellency, and electrical insulation, leading to their widespread use in industries ranging from aerospace and electronics to healthcare. sbfchem.comzmsilane.com Today, organosilicon compounds are indispensable as synthetic intermediates, advanced polymers, and specialized materials for high-technology applications. researchgate.netcfsilicones.com

Significance of Si-CH2-Si Linkages in Advanced Materials Science

The Si-CH2-Si linkage is the fundamental repeating unit of polycarbosilanes, a class of organosilicon polymers with an alternating silicon-carbon backbone. wiley-vch.de This structural motif imparts unique and highly desirable properties to materials, making them crucial in advanced materials science. Unlike the more common polysiloxanes (Si-O backbone), the Si-C backbone offers a different set of characteristics.

Polymers containing the Si-CH2-Si linkage, known as poly(silylenemethylene)s, serve as important preceramic materials. researchgate.net Through a process of pyrolysis at high temperatures, these polymers can be converted into silicon carbide (SiC), a high-performance ceramic known for its exceptional hardness, thermal stability, and mechanical strength. wiley-vch.de This preceramic route allows for the fabrication of SiC in various forms, such as fibers and coatings, which would be difficult to achieve through traditional ceramic processing methods. acs.org

Furthermore, precursors containing Si-C-Si structures have been developed to meet the demanding requirements of the semiconductor industry. mdpi.comresearchgate.net They are used in chemical vapor deposition (CVD) processes to create thin films with specific properties, such as low dielectric constants (low-k), which are essential for manufacturing smaller and faster microprocessors. mdpi.comresearchgate.net The incorporation of Si-C bonds into silica-based materials helps to lower their polarity and dielectric constant. mdpi.com

Contextualizing Dimethylsilylmethyl(trimethyl)silane as a Bifunctional Building Block

In chemical synthesis, a "building block" is a molecule that can be used to assemble larger, more complex structures. A bifunctional building block possesses two reactive sites, allowing it to connect with other molecules in a controlled manner, often leading to the formation of polymers or intricate molecular frameworks. researchgate.netresearchgate.net

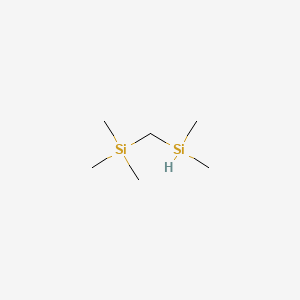

Dimethylsilylmethyl(trimethyl)silane, with the chemical structure (CH₃)₃Si-CH₂-SiH(CH₃)₂, fits the description of a bifunctional building block. Its structure features two distinct silicon centers separated by a methylene (B1212753) bridge.

The Dimethylsilyl Group (-SiH(CH₃)₂): The silicon-hydride (Si-H) bond is a key reactive site. It can readily participate in reactions such as hydrosilylation, where it adds across a double or triple bond, making it a valuable tool for polymer synthesis and functionalization. wiley-vch.desoci.org

The Trimethylsilylmethyl Group ((CH₃)₃Si-CH₂-): While the trimethylsilyl (B98337) group is generally stable, the entire trimethylsilylmethyl moiety can act as a single functional unit in certain synthetic transformations.

This bifunctional nature allows dimethylsilylmethyl(trimethyl)silane to be used as a monomer for creating polymers with a precisely alternating Si-C backbone or as a reagent to introduce the specific dimethylsilylmethyl(trimethyl)silane unit into a larger molecule.

Historical Trajectory of Research on Silicon-Containing Precursors

The research and development of silicon-containing precursors have been driven by the evolving needs of technology. The historical trajectory began with simple inorganic compounds and progressed toward complex, tailored organosilicon molecules.

Early Stages: Initially, compounds like silicon tetrachloride (SiCl₄) and silane (B1218182) (SiH₄) were the primary precursors. sbfchem.comwikipedia.org In 1823, Jöns Jacob Berzelius first prepared SiCl₄. wikipedia.org These simple molecules were crucial for early research and for processes like the production of elemental silicon.

The Rise of Silicones: The invention of the Müller-Rochow direct process in the 1940s revolutionized the field by making methylchlorosilanes, particularly dimethyldichlorosilane ((CH₃)₂SiCl₂), widely available. researchgate.netpbs.org These became the foundational precursors for the entire silicone industry, leading to a vast range of polymers, resins, and fluids. wiley-vch.deresearchgate.net

Semiconductor Revolution: The dawn of the Silicon Age and the rise of the semiconductor industry created a demand for high-purity precursors for depositing thin films. wikipedia.org Tetraethoxysilane (TEOS) became a workhorse for depositing silicon dioxide (SiO₂) insulating layers. mdpi.comresearchgate.net As microprocessors became more complex, the need for materials with lower dielectric constants led to the development of organosilicon precursors like trimethylsilane (B1584522) and others containing Si-C bonds to create carbon-doped silica (B1680970) films (SiCOH). mdpi.comelsevierpure.com

Advanced Ceramics: In the realm of advanced materials, research into precursors for silicon carbide (SiC) led to the development of polycarbosilanes. An early and notable synthesis involved the thermal rearrangement of hexamethyldisilane (B74624) to form a compound containing the Si-CH₂-Si linkage, a key step towards creating viable SiC precursors. acs.org Dimethylsilylmethyl(trimethyl)silane itself can be seen as a product of this line of research into molecules with defined silicon-carbon frameworks.

Current Research Landscape and Future Directions for Dimethylsilylmethyl(trimethyl)silane

Current research on organosilicon precursors is focused on designing molecules that provide precise control over the properties of the final material. While broad research continues on reagents like tris(trimethylsilyl)silane (B43935) for organic synthesis and polymerization, specific molecules like dimethylsilylmethyl(trimethyl)silane are explored for specialized applications. nih.gov

The primary area of interest for compounds with Si-H and Si-C bonds is in the semiconductor industry. Molecules like trimethylsilane ((CH₃)₃SiH) are used as precursors in plasma-enhanced chemical vapor deposition (PECVD) to create dielectric films and barrier layers. wikipedia.orgnih.gov These films are critical for insulating the complex wiring within integrated circuits. researchgate.net Dimethylsilylmethyl(trimethyl)silane, with its Si-CH₂-Si backbone, is a logical candidate for similar applications, potentially offering advantages in controlling the carbon content and structure of deposited silicon carbide or silicon carbonitride (SiCN) films. researchgate.netresearchgate.net

Future directions for dimethylsilylmethyl(trimethyl)silane and related bifunctional precursors likely involve:

Advanced Low-k Dielectrics: Tailoring its structure to create films with even lower dielectric constants and improved mechanical properties for next-generation microchips. mdpi.com

Preceramic Polymers: Using it as a monomer to synthesize new polycarbosilanes with controlled molecular weights and architectures, leading to SiC ceramics with enhanced performance at extreme temperatures.

Surface Modification: Employing its reactive Si-H group to functionalize surfaces, imparting properties such as hydrophobicity or improved adhesion.

The continued drive for miniaturization in electronics and for higher-performance materials in extreme environments ensures that research into precisely structured organosilicon precursors like dimethylsilylmethyl(trimethyl)silane will remain an active and important field.

Data Tables

Table 1: Physicochemical Properties of Dimethyl(trimethylsilylmethyl)silane

| Property | Value |

| IUPAC Name | Dimethyl(trimethylsilylmethyl)silane |

| Synonyms | 2,2,4-Trimethyl-2,4-disilapentane; [(Dimethylsilyl)methyl]trimethylsilane |

| CAS Number | 1189-75-9 |

| Molecular Formula | C₆H₁₈Si₂ |

| Molecular Weight | 146.38 g/mol |

| Boiling Point | 121°C |

| Density | 0.7454 g/cm³ |

| Refractive Index | 1.4158 |

| Flash Point | -1°C (30°F) |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C6H18Si2 |

|---|---|

Molecular Weight |

146.38 g/mol |

IUPAC Name |

dimethylsilylmethyl(trimethyl)silane |

InChI |

InChI=1S/C6H18Si2/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

XISYFRGVGQIFHM-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)C[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylsilylmethyl Trimethyl Silane

Early Approaches to the Synthesis of Bridged Disilanes

The foundational chemistry for synthesizing molecules with Si-C-Si bridges, like dimethylsilylmethyl(trimethyl)silane, emerged from early explorations into organosilicon compounds. A significant milestone in this area was the thermal rearrangement of hexamethyldisilane (B74624), which was found to produce trimethyl(dimethylsilylmethyl)silane. acs.org This discovery highlighted the possibility of forming methylene-bridged disilanes, paving the way for more targeted and controlled synthetic methods. The development of organometallic chemistry, particularly the use of Grignard and organolithium reagents, provided the essential tools for the deliberate construction of silicon-carbon bonds, which is central to modern synthetic routes. gelest.com

Organometallic Routes for Si-CH2-Si Bond Formation

Organometallic reagents are fundamental to the synthesis of dimethylsilylmethyl(trimethyl)silane, offering reliable methods for creating the Si-CH2-Si backbone through nucleophilic substitution reactions.

The Grignard reaction is a widely employed and versatile method for forming silicon-carbon bonds. gelest.com In the context of synthesizing dimethylsilylmethyl(trimethyl)silane, a key strategy involves the reaction of a silyl-substituted Grignard reagent with a chlorosilane. For instance, (trimethylsilyl)methylmagnesium chloride can be prepared and subsequently reacted with a suitable chlorodimethylsilane (B94632) to form the desired product. orgsyn.org

The general reaction scheme is as follows: (CH₃)₃SiCH₂Cl + Mg → (CH₃)₃SiCH₂MgCl (CH₃)₃SiCH₂MgCl + ClSi(H)(CH₃)₂ → (CH₃)₃SiCH₂Si(H)(CH₃)₂ + MgCl₂

The success of this synthesis depends on carefully controlled reaction conditions to maximize yield and minimize side products. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is critical for the formation and stability of the Grignard reagent. unp.edu.ar Temperature control is also important to prevent unwanted side reactions.

Table 1: Representative Grignard Reagent-Based Synthesis Conditions

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| (Chloromethyl)trimethylsilane | Magnesium turnings | Anhydrous ether | Gentle reflux | (Trimethylsilyl)methylmagnesium chloride |

Organolithium reagents provide another powerful route for the formation of Si-C bonds. organic-chemistry.org Silyllithium compounds, which can be generated from the cleavage of Si-Si bonds in disilanes using organolithium reagents like methyllithium (B1224462), are potent nucleophiles. wikipedia.orgchemrxiv.org For example, hexamethyldisilane reacts with methyllithium to produce trimethylsilyllithium. wikipedia.org

A synthetic strategy for dimethylsilylmethyl(trimethyl)silane could involve the reaction of a lithiated methylsilane with a chlorosilane. For example, (trimethylsilyl)methyllithium (B167594) can be synthesized and then reacted with chlorodimethylsilane. orgsyn.orgorgsyn.org

The reaction proceeds via nucleophilic attack of the carbanion on the electrophilic silicon center of the chlorosilane: (CH₃)₃SiCH₂Li + ClSi(H)(CH₃)₂ → (CH₃)₃SiCH₂Si(H)(CH₃)₂ + LiCl

The generation of organolithium reagents often requires anhydrous conditions and an inert atmosphere to prevent reaction with moisture and oxygen. orgsyn.org

Table 2: Synthesis via Lithium Organosilyl Reagents

| Reagent 1 | Reagent 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| (Chloromethyl)trimethylsilane | Lithium metal | THF | Low temperature | (Trimethylsilyl)methyllithium |

Hydrosilylation-Mediated Synthetic Strategies

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (like a carbon-carbon double bond), is a highly efficient and atom-economical method for forming silicon-carbon bonds. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. wikipedia.orgmdpi.comrsc.org

For the synthesis of dimethylsilylmethyl(trimethyl)silane, a viable hydrosilylation approach involves the reaction of a vinylsilane with a hydridosilane. Specifically, trimethyl(vinyl)silane can be reacted with dimethylsilane (B7800572) in the presence of a suitable catalyst.

(CH₃)₃SiCH=CH₂ + H₂Si(CH₃)₂ --(Catalyst)--> (CH₃)₃SiCH₂CH₂Si(H)(CH₃)₂

This reaction forms an ethylene-bridged disilane (B73854). To obtain the methylene-bridged target compound, alternative substrates or multi-step pathways would be necessary. A direct hydrosilylation to form a Si-CH2-Si linkage is less common but can be conceptualized through reactions involving silyl-substituted alkenes.

A key challenge in hydrosilylation is controlling the regioselectivity—that is, determining which carbon of the double bond the silicon atom attaches to. In the hydrosilylation of terminal alkenes, two possible products can form: the anti-Markovnikov product (silicon adds to the terminal carbon) and the Markovnikov product (silicon adds to the internal carbon). princeton.edu For many applications, the anti-Markovnikov product is desired. princeton.edunih.gov

The choice of catalyst and ligands plays a crucial role in directing the regioselectivity. princeton.edusigmaaldrich.com For example, certain rhodium and platinum catalysts are known to favor the formation of the linear, anti-Markovnikov product. sigmaaldrich.comnih.gov Photocatalyzed hydrosilylation using hydrogen atom transfer (HAT) catalysis has also been shown to achieve high α-selectivity in the silylation of alkenyl boronates, demonstrating radical-based approaches to regiocontrol. nih.gov

A variety of catalyst systems have been developed for hydrosilylation, with platinum-based catalysts being the most widely used in industrial applications. nih.govheraeus-precious-metals.com

Platinum Catalysts : Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active and common choices. mdpi.comsigmaaldrich.com They generally provide high yields but may sometimes lead to side reactions like alkene isomerization. mdpi.com

Rhodium Catalysts : Complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) are also effective and can offer different selectivity compared to platinum catalysts. nih.govrsc.org

Nickel Catalysts : More recently, catalysts based on earth-abundant metals like nickel have gained attention. princeton.edu α-Diimine nickel catalysts, for instance, have been shown to be highly active and selective for the anti-Markovnikov hydrosilylation of terminal alkenes. princeton.edu

Metal-Free Catalysts : Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as a powerful alternative to transition-metal systems for hydrosilylation reactions. rsc.org

The choice of catalyst depends on the specific substrates, desired selectivity, and reaction conditions.

Table 3: Common Catalysts for Hydrosilylation

| Catalyst | Catalyst Type | Key Features |

|---|---|---|

| Karstedt's Catalyst | Platinum(0) complex | Highly active, widely used commercially. heraeus-precious-metals.com |

| Speier's Catalyst | H₂PtCl₆ | One of the earliest and most effective catalysts. mdpi.comnih.gov |

| Wilkinson's Catalyst | Rhodium(I) complex | Effective for various substrates, can influence selectivity. nih.gov |

| α-Diimine Nickel Complexes | Nickel(II) complex | Earth-abundant metal, high anti-Markovnikov selectivity. princeton.edu |

Wurtz-Type and Related Coupling Reactions for Disilane Assembly

The Wurtz-type reaction is a classic method for the formation of silicon-silicon bonds through the reductive coupling of halosilanes using an alkali metal, typically sodium. wikipedia.orgorganic-chemistry.org For the synthesis of an unsymmetrical disilane like dimethylsilylmethyl(trimethyl)silane, a cross-coupling reaction between two different chlorosilanes, namely trimethylchlorosilane and a dimethylmethylchlorosilane, would be required.

The generalized reaction is as follows: (CH₃)₃SiCl + ClSi(CH₃)₂CH₃ + 2 Na → (CH₃)₃Si-Si(CH₃)₂CH₃ + 2 NaCl

However, a significant challenge in Wurtz-type cross-coupling is the concurrent formation of symmetrical homocoupling byproducts, hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃) and 1,1,2,2-tetramethyldisilane (B129472) (CH₃(CH₃)₂Si-Si(CH₃)₂CH₃), which can complicate purification and reduce the yield of the desired unsymmetrical product. organic-chemistry.org The statistical distribution of products often makes this approach inefficient for preparing pure unsymmetrical disilanes.

To circumvent the issues of selectivity, a modified approach involving the pre-formation of a silyl (B83357) anion (silylide) followed by its reaction with a different chlorosilane is often employed. For instance, a trimethylsilylanion, such as trimethylsilylsodium ((CH₃)₃SiNa), can be prepared and then reacted with a suitable chlorosilane.

Recent advancements have explored electrochemical strategies as a milder and more selective alternative to the traditional Wurtz coupling for synthesizing disilanes. osti.govnih.gov This method involves the reductive activation of readily available chlorosilanes at an electrode to generate silyl anion intermediates. By controlling the reduction potentials, it is possible to achieve selective cross-coupling. For the synthesis of dimethylsilylmethyl(trimethyl)silane, this could involve the coupling of trimethylchlorosilane and another suitable chlorosilane. This electrochemical approach often features milder reaction conditions and improved chemoselectivity compared to the classical Wurtz reaction. osti.gov A study on the electrochemical synthesis of various asymmetric disilanes demonstrated good yields and excellent selectivity, suggesting its potential applicability for the target compound. nih.gov

| Reaction Type | Reactants | Reductant/Method | Primary Challenge |

| Wurtz Cross-Coupling | Trimethylchlorosilane, Dimethylmethylchlorosilane | Sodium Metal | Low selectivity, formation of homocoupling byproducts. organic-chemistry.org |

| Silyl Anion Alkylation | Trimethylsilylsodium, Chlorodimethylsilane | Pre-formed silyl anion | Handling of highly reactive silyl anions. |

| Electrochemical Coupling | Trimethylchlorosilane, another chlorosilane | Electric Current | Optimization of electrochemical conditions (electrode, electrolyte). osti.govnih.gov |

Optimization of Reaction Conditions for Yield and Purity of Dimethylsilylmethyl(trimethyl)silane

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in disilane synthesis. Key parameters that are often manipulated include the choice of solvent, reaction temperature, nature of the reductant, and the addition of catalysts or promoters.

In the context of Wurtz-type couplings for polysilanes, which shares principles with disilane synthesis, the choice of solvent has been shown to be critical. Conducting the reaction in tetrahydrofuran (THF) at ambient temperatures, rather than in high-boiling-point aromatic solvents under reflux, has been reported to significantly increase yields and lead to narrower molecular weight distributions of the resulting polymers. researchgate.net This is attributed to THF's ability to sequester the sodium ion, thereby stabilizing the anionic intermediates. researchgate.net Such conditions could potentially be adapted to improve the selectivity of unsymmetrical disilane synthesis by controlling the reactivity of the intermediates.

For electrochemical syntheses, optimization involves several parameters as detailed in recent studies on analogous systems. nih.gov The choice of the cathode material (e.g., graphite (B72142), nickel, molybdenum), the electrolyte, and the concentration of reactants are all critical factors that influence yield and selectivity. For example, in the electrochemical synthesis of a model asymmetric disilane, a switch from a graphite to a molybdenum cathode, along with a change in electrolyte, resulted in excellent yield and selectivity. nih.gov

The flow rate of reactants can also be a critical parameter in continuous flow systems, as demonstrated in the synthesis of dichlorosilane. acs.org While not a direct synthesis of the target compound, this research highlights that an optimal flow rate can maximize the concentration and yield of the desired product, preventing unwanted side reactions or incomplete conversion. acs.org

| Parameter | General Effect | Example/Rationale |

| Solvent | Influences reactivity and solubility of intermediates. | THF is often preferred over aromatic solvents in Wurtz-type reactions to stabilize anionic intermediates. researchgate.net |

| Temperature | Affects reaction rate and selectivity. | Lower temperatures can suppress side reactions and improve selectivity in Wurtz-type couplings. researchgate.net |

| Catalyst/Promoter | Can increase reaction rate and efficiency. | In some silane (B1218182) syntheses, additives like diglyme (B29089) or crown ethers have been shown to improve yields. ibm.com |

| Electrochemical Parameters | Determines the efficiency of reductive coupling. | Cathode material (e.g., Mo) and electrolyte can be tuned to maximize yield and selectivity. nih.gov |

Novel and Sustainable Synthetic Pathways to Dimethylsilylmethyl(trimethyl)silane

Research into the synthesis of organosilanes is increasingly focused on developing novel and more sustainable methods that avoid harsh reagents and improve atom economy.

One notable pathway to dimethylsilylmethyl(trimethyl)silane is the thermal rearrangement of hexamethyldisilane. acs.org This reaction, known as the Kumada rearrangement, involves heating hexamethyldisilane to high temperatures, causing it to isomerize to trimethyl(dimethylsilylmethyl)silane. This method is atom-economical as it converts one isomer into another without the need for additional reagents. The mechanism is believed to involve the homolytic cleavage of the Si-Si bond and subsequent radical rearrangements.

In the pursuit of "green chemistry," chlorine-free synthetic routes for organosilanes are being explored. mdpi.comresearchgate.net Traditional methods often rely on chlorosilanes, which are produced in energy-intensive processes. Novel approaches include the direct reaction of elemental silicon with organic compounds. For instance, mechanochemical methods, which use mechanical force to induce chemical reactions, have been developed for the synthesis of methylmethoxysilanes directly from silicon and dimethyl ether. rsc.org While not yet applied to the specific synthesis of dimethylsilylmethyl(trimethyl)silane, these sustainable approaches represent a promising future direction for the production of organosilanes, reducing the reliance on chlorine-based chemistry.

Catalytic dehydrogenative coupling of hydrosilanes is another emerging sustainable method for forming Si-Si bonds. osti.gov This approach avoids the use of stoichiometric metal reductants and the generation of salt byproducts. While often applied to the synthesis of polysilanes, the development of selective catalysts for the cross-coupling of different hydrosilanes could provide a clean route to unsymmetrical disilanes like dimethylsilylmethyl(trimethyl)silane.

| Pathway | Description | Advantages |

| Thermal Rearrangement | Isomerization of hexamethyldisilane at high temperatures. acs.org | 100% atom economy, no byproducts. |

| Mechanochemical Synthesis | Direct reaction of elemental silicon with organic precursors induced by mechanical energy. rsc.org | Chlorine-free, potential use of less processed silicon. mdpi.comrsc.org |

| Catalytic Dehydrogenative Coupling | Catalytic formation of Si-Si bonds from hydrosilanes with the release of H₂. osti.gov | Avoids stoichiometric reductants and salt byproducts. |

Chemical Reactivity and Transformative Potential of Dimethylsilylmethyl Trimethyl Silane

Reactions of the Si-H Functionality

The Si-H bond in dimethylsilylmethyl(trimethyl)silane is the primary site for many of its characteristic reactions. This bond is susceptible to addition across unsaturated substrates, coupling with active hydrogen donors, and activation by both nucleophilic and electrophilic reagents.

Hydrosilylation with Unsaturated Organic Substrates

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While specific studies on dimethylsilylmethyl(trimethyl)silane are limited, the reactivity of analogous bis(silyl)alkanes and other hydrosilanes provides a strong indication of its potential in this area. This reaction is a highly efficient method for the formation of carbon-silicon bonds. acs.orgbohrium.com

The hydrosilylation of alkenes and alkynes is typically catalyzed by transition metal complexes, with platinum, rhodium, and iridium catalysts being particularly common. The regioselectivity of the addition is influenced by the catalyst, the substituents on the silicon atom, and the nature of the unsaturated substrate. For terminal alkenes, the reaction can yield either the terminal (anti-Markovnikov) or the internal (Markovnikov) addition product, though the former is often favored with many catalyst systems.

| Catalyst System | Unsaturated Substrate | Silane (B1218182) | Product Regioselectivity | Reference |

| Platinum-based | Terminal Alkenes | Various Hydrosilanes | Predominantly anti-Markovnikov | bohrium.com |

| Rhodium-based | Styrenes | Hydro(alkoxy)silanes | Moderate regioselectivity | N/A |

| Ruthenium-based | Terminal Alkynes | Various Hydrosilanes | α-Vinylsilanes | sigmaaldrich.com |

Photocatalytic methods for hydrosilylation have also been developed, offering an alternative to traditional transition metal catalysis. These methods can exhibit high chemo- and regioselectivity in the synthesis of bis(silyl) and silaboryl alkanes from Si- or B-containing alkenes. acs.org

Dehydrogenative Coupling Reactions and Polymerization

The Si-H functionality of dimethylsilylmethyl(trimethyl)silane allows it to undergo dehydrogenative coupling with compounds containing active hydrogen atoms, such as alcohols, amines, and other silanes. This reaction involves the formation of a new bond between silicon and the heteroatom (or another silicon atom) with the concomitant release of hydrogen gas.

Furthermore, the dehydrogenative coupling of silanes with themselves, catalyzed by transition metal complexes, can lead to the formation of polysilanes. This process is a potential route for the synthesis of silicon-based polymers. The self-condensation of bifunctional organosilanes through dehydrogenative coupling is a key step in the formation of polycarbosilanes.

Nucleophilic and Electrophilic Activation of the Si-H Bond

The Si-H bond in dimethylsilylmethyl(trimethyl)silane can be activated by both nucleophilic and electrophilic reagents, leading to a variety of transformations.

Nucleophilic Activation: Strong bases can deprotonate the Si-H bond, particularly in sterically hindered silanes, to form a silyl (B83357) anion. This nucleophilic silicon species can then react with various electrophiles. While direct deprotonation of dimethylsilylmethyl(trimethyl)silane is not extensively documented, the oxidation of hindered silanes under basic conditions to form alcohols highlights the susceptibility of the silicon center to nucleophilic attack. acs.org The presence of polar aprotic media and a strong base can facilitate this process. acs.org

Electrophilic Activation: The Si-H bond can also be activated by electrophiles, particularly transition metal complexes and strong Lewis acids. This activation polarizes the Si-H bond, making the silicon atom more electrophilic and the hydrogen atom more hydridic. This is a key step in many transition-metal-catalyzed reactions of hydrosilanes. The electrophilic activation of Si-H bonds is crucial for catalytic hydrosilations and has been proposed for catalysts ranging from Group 4 transition metals to Group 15 main group species.

Reactivity of the Si-CH2-Si Bridge

The Si-CH2-Si linkage in dimethylsilylmethyl(trimethyl)silane presents another avenue for chemical modification, although it is generally less reactive than the Si-H bond. Reactions involving this bridge typically require more forcing conditions and can lead to functionalization of the methylene (B1212753) group or cleavage and rearrangement of the carbosilane backbone.

Functionalization of the Methylene Group

Direct functionalization of the methylene bridge in compounds like dimethylsilylmethyl(trimethyl)silane is challenging due to the stability of the C-H bonds. However, related systems offer insights into potential strategies. For instance, the methylene bridges of calix nih.govarenes have been directly disubstituted using a lithiation-substitution protocol. rsc.org This suggests that deprotonation of the methylene group in bis(silyl)methanes with a strong base, followed by reaction with an electrophile, could be a viable, albeit likely challenging, route to functionalization.

Controlled Cleavage and Rearrangement Pathways

The Si-CH2-Si linkage can undergo cleavage and rearrangement under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts. The thermal rearrangement of polydimethylsilane, which involves the conversion of Si-Si bonds to more stable Si-C bonds, is a well-known process for producing polycarbosilane. researchgate.net This "Kumada rearrangement" highlights the thermodynamic driving force for the formation of Si-C bonds. researchgate.net While dimethylsilylmethyl(trimethyl)silane already possesses Si-C bonds, further thermal treatment could potentially lead to more complex rearrangements.

Theoretical studies on the cleavage of Si-C bonds in organosilane precursors for organosilica hybrids suggest that the stability of these bonds is dependent on factors such as the position of the silyl group and the reaction conditions (acidic or basic). rsc.org For instance, the insertion of methylene linkers between silicon and an aromatic ring can suppress Si-C cleavage under basic conditions. rsc.org While not directly analogous, this indicates that the Si-CH2-Si bridge in dimethylsilylmethyl(trimethyl)silane likely possesses considerable stability under many conditions, but may be susceptible to cleavage under harsh acidic or basic environments. The cleavage of Si-O-Si containing compounds with neighboring group participation has been studied, and similar intramolecular assistance could potentially play a role in the cleavage of the Si-CH2-Si bridge if appropriate functional groups are present in the molecule. nih.gov

Substitutions and Derivatizations at Silicon Centers

The presence of two different silyl groups within the same molecule, ((CH₃)₃SiCH₂Si(CH₃)₂H), offers selective sites for chemical modification. The trimethylsilyl (B98337) group is generally less reactive towards nucleophilic attack compared to the silicon atom bearing a hydrogen atom.

Nucleophilic Substitution at Trimethylsilyl Moieties

The silicon-carbon bond in the trimethylsilyl group is relatively strong and less prone to nucleophilic cleavage under standard conditions. nih.govrsc.org However, under forcing conditions or with specific reagents, cleavage of a methyl group or the entire trimethylsilylmethyl group can be envisaged, although such reactions are not commonly reported for this specific compound. Generally, nucleophilic attack at silicon is facilitated by the presence of good leaving groups and the ability of silicon to form hypervalent intermediates. nih.gov In the absence of a leaving group on the trimethylsilyl silicon, its substitution reactions are limited.

Reactions at the Dimethylsilyl Site

The dimethylsilyl site, with its Si-H bond, is the more reactive center for nucleophilic substitution and other transformations. The Si-H bond is susceptible to cleavage by strong nucleophiles and can be readily converted into other functional groups. For instance, halogenation can occur to replace the hydrogen atom with a halogen, creating a reactive silyl halide. This derivative can then undergo nucleophilic substitution with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to introduce a wide range of functionalities.

Thermal and Catalytic Transformations of Dimethylsilylmethyl(trimethyl)silane

The Si-H bond in dimethylsilylmethyl(trimethyl)silane is a key feature that governs its thermal and catalytic reactivity, particularly in hydrosilylation and dehydrogenative coupling reactions.

Hydrosilylation: This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. nih.govprinceton.eduresearchgate.netlibretexts.org While specific studies on the use of dimethylsilylmethyl(trimethyl)silane in hydrosilylation are not extensively documented, its structural similarity to other hydrosilanes suggests it would be an effective reagent in the presence of transition metal catalysts like those based on platinum, rhodium, or nickel. nih.govprinceton.edu The reaction is typically initiated by the activation of the Si-H bond by the metal center. nih.govresearchgate.netrsc.orgscispace.com

Catalytic Dehydrogenative Coupling: This process involves the coupling of two Si-H containing molecules with the elimination of hydrogen gas, or the coupling of a silane with another substrate like an alcohol or amine. Catalysts based on transition metals can facilitate the dehydrogenative coupling of dimethylsilylmethyl(trimethyl)silane, leading to the formation of disilanes or silyl ethers/amines.

The following table summarizes representative catalytic transformations applicable to hydrosilanes like dimethylsilylmethyl(trimethyl)silane.

| Transformation | Catalyst Type | Substrate Example | Product Type |

| Hydrosilylation | Platinum, Rhodium, Nickel Complexes | Alkene | Alkylsilane |

| Dehydrogenative Coupling | Transition Metal Complexes | Another Silane | Disilane (B73854) |

| Dehydrogenative Silylation | Ruthenium Complexes | Alcohol | Silyl Ether |

Oxidative and Reductive Reactivity Profiles

The oxidation state of silicon in dimethylsilylmethyl(trimethyl)silane allows for both oxidative and reductive transformations, primarily centered around the Si-H bond.

Oxidative Reactivity: The Si-H bond can be oxidized to a silanol (B1196071) (Si-OH) group using various oxidizing agents. nih.gov This transformation is a fundamental process in organosilicon chemistry. Common oxidants include water in the presence of a suitable catalyst, as well as peroxy acids or metal oxides. acs.org The resulting silanol is a versatile intermediate for the synthesis of siloxanes and other silicon-containing compounds. Oxidation can also target the methyl groups, although this typically requires more vigorous conditions. electronicsandbooks.com

Reductive Reactivity: The term "reduction" in the context of dimethylsilylmethyl(trimethyl)silane primarily refers to its use as a reducing agent, owing to the hydridic nature of the Si-H bond. It can participate in the reduction of various functional groups in organic synthesis. For instance, it can be used in the reduction of alkyl halides to alkanes. researchgate.net The reactivity of the Si-H bond can be harnessed in radical-mediated reduction processes as well. The compound itself, being a saturated alkane derivative, is generally not susceptible to reduction under typical conditions. quora.com

The table below outlines the expected oxidative and reductive reactivity of dimethylsilylmethyl(trimethyl)silane.

| Reaction Type | Reagent/Condition | Functional Group Transformation |

| Oxidation | H₂O/Catalyst, Peroxy acids | Si-H → Si-OH |

| Reduction (as a reagent) | Radical initiator | Reduction of organic halides |

Spectroscopic and Structural Elucidation Techniques for Dimethylsilylmethyl Trimethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of dimethylsilylmethyl(trimethyl)silane, offering unambiguous information about the hydrogen, carbon, and silicon environments within the molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete structural map can be assembled. The standard reference for ¹H, ¹³C, and ²⁹Si NMR is tetramethylsilane (B1202638) (TMS), with its chemical shift set to 0.00 ppm. docbrown.infonist.gov

The ¹H NMR spectrum provides a direct count and analysis of the different proton environments. For dimethylsilylmethyl(trimethyl)silane, three distinct signals are expected, corresponding to the trimethylsilyl (B98337) methyl groups, the bridging methylene (B1212753) group, and the dimethylsilyl methyl and hydride groups.

-Si(CH₃)₃ Protons: The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 0.0–0.1 ppm. This high shielding is characteristic of protons on methyl groups attached to silicon.

-CH₂- Protons: The two protons of the methylene bridge between the two silicon atoms are also highly shielded and are expected to appear as a singlet further upfield, potentially at a negative chemical shift (e.g., δ -0.1 to -0.3 ppm).

-SiH(CH₃)₂ Protons: The six protons of the two methyl groups on the dimethylsilyl moiety are chemically equivalent and should appear as a doublet due to coupling with the single hydride proton. Their chemical shift is expected to be slightly downfield compared to the trimethylsilyl protons, around δ 0.1–0.2 ppm. The hydride proton itself (-SiH ) will appear much further downfield as a septet (split by the six adjacent methyl protons), typically in the range of δ 3.5–4.0 ppm. chemicalbook.com

Table 4.1.1: Predicted ¹H NMR Spectroscopic Data for Dimethylsilylmethyl(trimethyl)silane

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃ )₃ | ~ 0.05 | Singlet | 9H |

| -SiCH₂ Si- | ~ -0.20 | Singlet | 2H |

| -SiH(CH₃ )₂ | ~ 0.15 | Doublet | 6H |

| -SiH (CH₃)₂ | ~ 3.80 | Septet | 1H |

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, three distinct signals are predicted, corresponding to the carbons of the two types of methyl groups and the bridging methylene carbon. huji.ac.il

-Si(CH₃)₃ Carbons: The three equivalent methyl carbons of the trimethylsilyl group will produce a single signal, typically observed in the upfield region of the ¹³C spectrum (δ 0–5 ppm). compoundchem.com

-CH₂- Carbon: The bridging methylene carbon is in a unique, highly shielded environment between two silicon atoms, leading to a signal at a very high field, often with a negative chemical shift (δ -5 to -15 ppm).

-SiH(CH₃)₂ Carbons: The two equivalent methyl carbons of the dimethylsilyl group are expected to resonate at a slightly different upfield position compared to the trimethylsilyl carbons, likely in the range of δ -5 to 0 ppm.

Table 4.1.2: Predicted ¹³C NMR Spectroscopic Data for Dimethylsilylmethyl(trimethyl)silane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-Si(CH₃)₂H | ~ -2.0 |

| Si-C H₂-Si | ~ -10.0 |

| Si-(C H₃)₃ | ~ 1.0 |

²⁹Si NMR spectroscopy is a highly diagnostic tool for organosilanes, as the chemical shifts are very sensitive to the substituents on the silicon atom. huji.ac.il The spectrum of dimethylsilylmethyl(trimethyl)silane will show two distinct signals for the two non-equivalent silicon nuclei. The chemical shift range for ²⁹Si can be broad, but most organosilanes appear between +50 and -200 ppm relative to TMS. pascal-man.com

-Si(CH₃)₃ Silicon: The silicon atom of the trimethylsilyl group, being fully substituted with alkyl groups, is expected to resonate in the range of δ 0 to +10 ppm.

-SiH(CH₃)₂ Silicon: The silicon atom of the dimethylsilyl group bears a hydrogen atom, which significantly shields the nucleus. This results in a characteristic upfield shift, with the signal expected in the range of δ -15 to -40 ppm. northwestern.eduunige.ch

Table 4.1.3: Predicted ²⁹Si NMR Spectroscopic Data for Dimethylsilylmethyl(trimethyl)silane

| Silicon Atom | Predicted Chemical Shift (δ, ppm) |

| -Si H(CH₃)₂ | ~ -25 |

| -Si (CH₃)₃ | ~ +5 |

While 1D NMR spectra suggest the presence of specific functional groups, 2D NMR experiments are essential to definitively establish the bonding network and confirm the proposed structure. ustc.edu.cn

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would primarily show a cross-peak between the dimethylsilyl hydride proton (~δ 3.80) and the dimethylsilyl methyl protons (~δ 0.15), confirming their three-bond (³JHH) coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would show cross-peaks connecting:

The -Si(CH₃)₃ proton signal (~δ 0.05) to its corresponding carbon signal (~δ 1.0).

The -CH₂- proton signal (~δ -0.20) to the methylene carbon signal (~δ -10.0).

The -SiH(CH₃)₂ proton signal (~δ 0.15) to its corresponding carbon signal (~δ -2.0).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton. libretexts.org Key expected correlations for dimethylsilylmethyl(trimethyl)silane would include:

A cross-peak from the trimethylsilyl methyl protons (~δ 0.05) to the bridging methylene carbon (~δ -10.0), establishing the -Si(CH₃)₃ to -CH₂- connection.

A cross-peak from the dimethylsilyl methyl protons (~δ 0.15) to the bridging methylene carbon (~δ -10.0), confirming the -CH₂- to -SiH(CH₃)₂ linkage.

Correlations from the methylene protons (~δ -0.20) to both the trimethylsilyl and dimethylsilyl methyl carbons, further solidifying the Si-C-Si backbone.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide complementary information on the vibrational modes of a molecule. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org For it to be Raman active, there must be a change in the molecule's polarizability. libretexts.org

The vibrational spectrum of dimethylsilylmethyl(trimethyl)silane is characterized by distinct bands corresponding to the stretching and bending of its primary bonds.

Si-H Vibrations: The most diagnostic peak in the IR spectrum is the Si-H stretching vibration (νSi-H), which appears as a strong, sharp band in the 2100–2140 cm⁻¹ region. ibm.com This band is a clear indicator of the dimethylsilyl group. The Si-H bending (δSi-H) modes appear at lower frequencies, typically in the 800–950 cm⁻¹ range.

C-H Vibrations: The C-H stretching modes (νC-H) of the methyl and methylene groups are observed in the 2900–2960 cm⁻¹ range. The symmetric and asymmetric bending vibrations (δC-H) of the methyl groups typically appear around 1410 cm⁻¹ and 1250 cm⁻¹, respectively.

Si-C Vibrations: The Si-C stretching modes (νSi-C) give rise to a series of bands in the fingerprint region, generally between 600 and 850 cm⁻¹. researchgate.net The symmetric stretching of the Si-(CH₃)₃ group often produces a strong and characteristic band around 690 cm⁻¹, while the Si-(CH₃)₂ group vibrations also fall in this region. The Si-CH₂-Si stretching modes contribute to the complexity of this region. Methyl rocking modes attached to silicon also appear in this range, often around 800-840 cm⁻¹. nist.gov

Table 4.2.1: Characteristic Vibrational Frequencies for Dimethylsilylmethyl(trimethyl)silane

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) |

| C-H Stretch | 2960 - 2900 | Medium-Strong |

| Si-H Stretch | 2140 - 2100 | Strong |

| C-H Bend (asymmetric) | ~ 1410 | Medium |

| C-H Bend (symmetric, "umbrella") | ~ 1250 | Strong |

| Si-H Bend | 950 - 800 | Medium |

| Si-C Stretch / CH₃ Rock | 840 - 690 | Strong |

Conformational Analysis via Vibrational Signatures

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities of different conformers. arxiv.orgcore.ac.ukresearchgate.netnih.govnih.gov By calculating the potential energy surface as a function of dihedral angles, stable conformers corresponding to energy minima can be identified. whiterose.ac.uk For each of these conformers, a theoretical vibrational spectrum can be generated.

The key to conformational analysis lies in identifying vibrational modes that are sensitive to the molecule's geometry. For dimethylsilylmethyl(trimethyl)silane, the Si-CH2-Si stretching and bending modes are particularly informative. The symmetric and asymmetric stretching vibrations of the Si-CH2-Si unit are expected to appear in the fingerprint region of the IR and Raman spectra. The exact frequencies of these modes can shift depending on the conformation of the molecule, which alters the coupling between the vibrational modes.

A general correlation for the Si-CH2-Si moiety places its characteristic absorption band in the range of 1080-1040 cm⁻¹ in the infrared spectrum. This band is typically strong and sharp, which helps in distinguishing it from Si-O-Si bands.

By comparing the experimentally obtained IR and Raman spectra with the computationally predicted spectra for various stable conformers, it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). Furthermore, variable temperature studies can provide information on the relative energies of the different conformers.

Table 1: Predicted Characteristic Vibrational Modes for Dimethylsilylmethyl(trimethyl)silane

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| Si-CH2-Si Asymmetric Stretch | 1080 - 1040 | Strong in IR | Sensitive to conformational changes around the Si-C-Si backbone. |

| Si-CH2-Si Symmetric Stretch | ~750 - 850 | Strong in Raman | Also sensitive to the molecular conformation. |

| CH3 Rocking on Si | ~840 | Strong | A characteristic band for trimethylsilyl groups. |

| Si-C (methyl) Stretch | ~600 - 750 | Medium to Strong | Multiple bands may be observed due to the different Si-CH3 groups. |

Note: The predicted wavenumber ranges are based on general correlations for organosilicon compounds and may vary for the specific molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in mass spectrometry that provide complementary information.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive fragmentation. jordilabs.com The resulting mass spectrum is a fingerprint of the molecule, with a series of fragment ions that can be used to deduce its structure. For dimethylsilylmethyl(trimethyl)silane, the molecular ion peak at m/z 146 would be expected, although it may be of low abundance due to the energetic nature of EI.

The fragmentation of organosilanes under EI is well-documented and typically involves the cleavage of Si-C and C-H bonds. nih.govnih.gov Common fragmentation pathways for dimethylsilylmethyl(trimethyl)silane would likely include:

Loss of a methyl group (-CH3): This would result in a stable silyl (B83357) cation at m/z 131 ([M-15]⁺). This is often a prominent peak in the mass spectra of trimethylsilyl compounds.

Cleavage of the Si-CH2-Si bond: This could lead to fragments such as the trimethylsilyl cation ([Si(CH3)3]⁺) at m/z 73, which is a very common and often the base peak for compounds containing this group. Another possible fragment would be the dimethylsilylmethyl cation ([SiH(CH3)2CH2]⁺) at m/z 73.

Rearrangement reactions: Silyl groups are known to undergo rearrangements, which can lead to more complex fragmentation patterns.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule peak ([M+H]⁺). jordilabs.comtue.nlgcms.cz This is particularly useful for confirming the molecular weight of the compound. For dimethylsilylmethyl(trimethyl)silane, a strong peak at m/z 147 would be expected in the CI mass spectrum. The choice of reagent gas (e.g., methane, isobutane, ammonia) can influence the degree of fragmentation. With a less energetic reagent gas, the [M+H]⁺ ion would be the predominant species, providing clear molecular weight information. tue.nl

Table 2: Predicted Key Ions in the Mass Spectra of Dimethylsilylmethyl(trimethyl)silane

| Ion | m/z (EI) | m/z (CI) | Notes |

| [M]⁺ | 146 | - | Molecular ion, may be weak or absent in EI. |

| [M+H]⁺ | - | 147 | Protonated molecule, typically the base peak in CI. |

| [M-CH3]⁺ | 131 | 131 | Loss of a methyl group, a common and stable fragment. |

| [Si(CH3)3]⁺ | 73 | 73 | Trimethylsilyl cation, often the base peak in EI. |

| [SiH(CH3)2CH2]⁺ | 73 | 73 | Isomeric with the trimethylsilyl cation. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.govcolorado.edu By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between ions that have the same nominal mass but different elemental formulas.

For dimethylsilylmethyl(trimethyl)silane (C6H18Si2), the exact mass of the molecular ion can be calculated based on the precise masses of its constituent isotopes. This calculated exact mass can then be compared to the experimentally measured mass from HRMS to confirm the elemental composition with a high degree of confidence. nih.gov Any deviation between the measured and calculated mass is typically in the parts-per-million (ppm) range for an accurate assignment. This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown impurities.

Table 3: Exact Mass Data for Dimethylsilylmethyl(trimethyl)silane

| Species | Elemental Formula | Calculated Exact Mass |

| Molecular Ion (M⁺) | C6H18Si2 | 146.0947 |

| [M-CH3]⁺ | C5H15Si2 | 131.0712 |

| [Si(CH3)3]⁺ | C3H9Si | 73.0473 |

X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis (if applicable to derivatives)

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org While dimethylsilylmethyl(trimethyl)silane is a liquid at room temperature, this technique would be applicable to any solid derivatives that can be crystallized.

For a suitable crystalline derivative, single-crystal XRD analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the Si-C, C-H, and Si-H bond lengths and the angles between them.

Conformation: The exact solid-state conformation of the molecule, including the dihedral angles around the Si-C-Si backbone.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces.

Although no specific XRD studies on derivatives of dimethylsilylmethyl(trimethyl)silane are reported, studies on other bis(silyl)methane derivatives have demonstrated the utility of this technique in elucidating their solid-state structures. nih.gov Such studies are crucial for understanding the relationship between molecular structure and macroscopic properties.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, GC-MS, HPLC)

Chromatographic techniques are indispensable for assessing the purity of dimethylsilylmethyl(trimethyl)silane and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of dimethylsilylmethyl(trimethyl)silane, GC is an ideal method for its analysis. wasson-ece.compsu.edu A sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A nonpolar stationary phase would be suitable for the analysis of this nonpolar compound. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. thescipub.comnih.gov

When coupled with a mass spectrometer (GC-MS), each eluting peak can be analyzed to provide its mass spectrum, confirming the identity of the main component and any impurities. nasa.gov GC-MS is also a powerful tool for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them by GC-MS, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions. gcms.cz

High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or for monitoring reactions in solution. For a nonpolar compound like dimethylsilylmethyl(trimethyl)silane, reversed-phase HPLC would be the method of choice. amazonaws.comchromatographyonline.comchromatographyonline.comwaters.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The nonpolar analyte interacts more strongly with the stationary phase and is retained longer. By adjusting the composition of the mobile phase, the retention time can be controlled to achieve separation from other components in a mixture. researchgate.net

Table 4: Summary of Chromatographic Methods for Dimethylsilylmethyl(trimethyl)silane

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

| GC | Nonpolar (e.g., DB-1) | Inert Gas (e.g., He, N2) | Purity assessment, quantitative analysis. |

| GC-MS | Nonpolar (e.g., DB-5ms) | Inert Gas (e.g., He) | Purity assessment, impurity identification, reaction monitoring. |

| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol | Analysis of less volatile derivatives, reaction monitoring. |

Computational and Theoretical Investigations of Dimethylsilylmethyl Trimethyl Silane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the ground state properties of organosilane compounds. For dimethylsilylmethyl(trimethyl)silane, DFT calculations would typically be employed to perform a geometry optimization, which locates the minimum energy structure on the potential energy surface.

Commonly used functionals for such studies include hybrids like B3LYP or PBE0, paired with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ). These calculations yield key ground state properties such as bond lengths, bond angles, and dihedral angles. The results of these calculations provide the foundational data for subsequent analyses of the molecule's properties.

Table 1: Representative Predicted Ground State Geometrical Parameters for Dimethylsilylmethyl(trimethyl)silane using DFT Note: This table represents typical expected values from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) and is for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | Si(trimethyl) | C(methylene) | - | 1.88 |

| Bond Length (Å) | C(methylene) | Si(dimethylsilyl) | - | 1.89 |

| Bond Length (Å) | Si(dimethylsilyl) | H | - | 1.49 |

| Bond Angle (°) | Si(trimethyl) | C(methylene) | Si(dimethylsilyl) | 115.0 |

| Bond Angle (°) | H | Si(dimethylsilyl) | C(methylene) | 108.5 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For situations requiring higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, they serve as benchmarks for validating DFT results and are used when precise electronic energies and properties are critical. For dimethylsilylmethyl(trimethyl)silane, high-accuracy ab initio calculations can provide a definitive determination of its electronic energy, dipole moment, and polarizability, which are crucial for understanding its intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds in dimethylsilylmethyl(trimethyl)silane allows for rotation around the Si-C and C-Si bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

This is achieved by mapping the potential energy surface (PES). A common approach is to perform a "rigid scan" or "relaxed scan" where a specific dihedral angle (e.g., the Si-C-Si-H torsion angle) is systematically varied in steps, and at each step, the energy of the molecule is calculated, often after re-optimizing the rest of the geometry. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states for rotation). This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. For instance, the thermal rearrangement of hexamethyldisilane (B74624) to form trimethyl(dimethylsilylmethyl)silane is a reaction that can be studied theoretically. acs.org

Using methods like DFT, chemists can model the entire reaction coordinate. The process involves locating the structure of the transition state, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Specialized algorithms can find these unstable structures. Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy barrier, a key factor controlling the reaction rate. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants with the desired products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental spectra and the structural characterization of molecules.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H, ¹³C, and ²⁹Si) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with DFT. researchgate.net In this procedure, the magnetic shielding tensor for each nucleus is computed. These absolute shielding values are then converted into relative chemical shifts by subtracting them from the shielding tensor of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: This table illustrates the type of data generated from computational predictions. Experimental values are hypothetical for this specific compound.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (Si-CH₃) | 0.10 | 0.08 |

| ¹H (Si-CH₂-Si) | 0.25 | 0.22 |

| ¹H (Si-H) | 3.80 | 3.75 |

| ²⁹Si (trimethyl) | 2.5 | 2.3 |

| ²⁹Si (dimethylsilyl) | -35.0 | -34.5 |

Vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra, can also be computed. After a geometry optimization finds a stable structure (a minimum on the PES), a frequency calculation is performed by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration (e.g., Si-H stretch, CH₃ rock). nist.govuah.edu Due to the harmonic approximation and other factors, calculated frequencies are often systematically higher than experimental values and are sometimes scaled by an empirical factor for better agreement.

Bonding Analysis and Charge Distribution Studies within the Molecule

Beyond geometry and energy, computational methods provide deep insight into the nature of chemical bonds and the distribution of electron density.

Various population analysis schemes can be used to assign partial atomic charges, revealing the polarity of the bonds within dimethylsilylmethyl(trimethyl)silane. Methods like Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) theory, are widely used for this purpose. NBO analysis also provides a chemically intuitive picture of bonding, describing the Si-C, C-H, and Si-H bonds in terms of localized hybrid orbitals and identifying interactions like hyperconjugation.

Alternatively, the Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the total electron density. researchgate.net By locating critical points in the density, QTAIM can partition the molecule into distinct atomic basins, allowing for an unambiguous calculation of atomic charges. arxiv.org Furthermore, analysis of the electron density at the bond critical point between two atoms provides a quantitative measure of the bond's character (e.g., covalent vs. polar covalent). These analyses are key to understanding the molecule's reactivity and electrostatic potential.

Table 3: Calculated Natural Atomic Charges on Key Atoms Note: This table shows representative values that would be obtained from an NBO analysis at a typical DFT level.

| Atom | Natural Charge (e) |

| Si (of trimethyl group) | +0.85 |

| C (of methylene (B1212753) bridge) | -0.90 |

| Si (of dimethylsilyl group) | +0.95 |

| H (bonded to dimethylsilyl) | -0.20 |

| C (average of methyl groups) | -0.75 |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights into both intermolecular forces and the macroscopic properties of materials in their condensed phases (liquid or solid).

For a relatively small, non-polar carbosilane like dimethylsilylmethyl(trimethyl)silane, the primary intermolecular interactions governing its behavior are van der Waals forces, specifically London dispersion forces. These arise from temporary fluctuations in electron density that create transient dipoles. MD simulations are exceptionally well-suited to model these interactions, which are crucial for determining the bulk properties of the substance.

The simulation process would begin with the development or adaptation of a force field—a set of parameters and equations that define the potential energy of the system. For organosilanes, force fields like the General Amber Force Field (GAFF) or specialized potentials developed for silicon-containing molecules would be parameterized to accurately describe the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions. researchgate.net Although the Si-C bond has low polarity, partial atomic charges would be assigned to account for subtle electrostatic interactions. nih.gov

Once a force field is established, a simulation box is created, typically containing hundreds or thousands of dimethylsilylmethyl(trimethyl)silane molecules arranged in a periodic boundary condition to simulate a bulk liquid. The system is then equilibrated to a target temperature and pressure, after which a production run is performed to collect data on the molecules' trajectories.

Analysis of these trajectories would yield detailed information on the structure and dynamics of liquid dimethylsilylmethyl(trimethyl)silane. For instance, radial distribution functions (RDFs) could be calculated to understand the average spatial arrangement of molecules relative to one another. The RDF between the silicon atoms of neighboring molecules, for example, would reveal the preferred intermolecular distances and the degree of structural ordering in the liquid phase.

Furthermore, MD simulations can be used to compute key transport properties that define the condensed phase behavior of the substance. These include the diffusion coefficient, which measures the rate at which molecules move through the liquid, and viscosity, which characterizes the fluid's resistance to flow. Thermodynamic properties such as the density and heat of vaporization could also be calculated and compared with experimental data to validate the accuracy of the chosen force field.

While specific research findings for dimethylsilylmethyl(trimethyl)silane are not available, the tables below are illustrative examples of the types of data that would be generated from such a computational study.

Table 1: Illustrative Intermolecular Potential Energy Components for Liquid Dimethylsilylmethyl(trimethyl)silane at 298 K and 1 atm

Disclaimer: The following data are hypothetical and serve only to exemplify the output of a molecular dynamics simulation. They are not based on published research for this specific compound.

| Interaction Type | Potential Energy (kJ/mol) | Contribution (%) |

| Van der Waals (Lennard-Jones) | -25.8 | 98.5% |

| Electrostatic (Coulomb) | -0.4 | 1.5% |

| Total Intermolecular Energy | -26.2 | 100% |

Table 2: Illustrative Predicted Physical Properties of Dimethylsilylmethyl(trimethyl)silane from a Simulated Liquid State

Disclaimer: The following data are hypothetical examples of properties that can be calculated from simulation trajectories and are not from published experimental or computational work for this compound.

| Property | Simulated Value |

| Density (g/cm³) at 298 K | 0.75 |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) at 298 K | 2.1 |

| Kinematic Viscosity (cSt) at 298 K | 0.6 |

| Heat of Vaporization (kJ/mol) | 30.5 |

These properties, derived from the collective motion of molecules in the simulation, provide a bridge between the molecular level and the macroscopic behavior of the substance. Such data are invaluable for understanding fluid dynamics and for engineering applications.

Applications of Dimethylsilylmethyl Trimethyl Silane As a Precursor in Advanced Materials Science

Precursor for Silicon Carbide (SiC) Ceramics and Nanomaterials

Organosilicon polymers are foundational to the production of silicon carbide ceramics through methods that offer advantages over traditional high-temperature powder sintering. These polymer-derived ceramics (PDCs) routes allow for the creation of SiC in various forms, including fibers, coatings, and complex shapes. The molecular structure of the precursor is a critical determinant of the final ceramic's properties.

Pyrolysis and Polymer-Derived Ceramics (PDCs) Routes to SiC

The conversion of preceramic polymers to ceramics is typically achieved through pyrolysis, an anaerobic high-temperature decomposition process. This method is a cornerstone of Polymer-Derived Ceramics (PDCs) technology, which allows for the fabrication of ceramic materials with controlled compositions and microstructures. The process generally involves three main stages: the synthesis of a fusible or soluble preceramic polymer, shaping of the polymer into the desired form (e.g., fiber or coating), and finally, pyrolysis to convert the polymer into a ceramic.

While polydimethylsilane is a known precursor that rearranges to polycarbosilane upon heating, which then pyrolyzes to SiC, specific studies detailing the pyrolysis of dimethylsilylmethyl(trimethyl)silane to form SiC are not available. The general pathway for such a conversion would involve the thermal cleavage of Si-C and C-H bonds, leading to the formation of a cross-linked, infusible network that, upon further heating to higher temperatures (typically above 1000°C), would yield amorphous or nanocrystalline silicon carbide.

Control of Stoichiometry, Morphology, and Microstructure in SiC Formation

The control over the stoichiometry (the Si:C ratio), morphology (shape and size), and microstructure (the arrangement of phases) of the final SiC ceramic is a significant advantage of the PDC route. The molecular structure of the precursor plays a pivotal role in this control. For instance, the ratio of silicon to carbon atoms in the precursor molecule can influence the stoichiometry of the resulting SiC, although mass loss during pyrolysis also affects the final composition.

In the case of related methylsilane precursors, the addition of other monomers or catalysts can be used to adjust the C/Si ratio and influence the ceramic yield and microstructure. However, no specific research data has been found that details how the stoichiometry, morphology, and microstructure of SiC are controlled when using dimethylsilylmethyl(trimethyl)silane as the precursor.

Fabrication of SiC Fibers, Coatings, and Composites

A major application of preceramic polymers is in the fabrication of continuous SiC fibers, which are used as reinforcements in high-temperature ceramic matrix composites (CMCs). The process typically involves melt-spinning the preceramic polymer into fine filaments, followed by a curing step to make them infusible, and then pyrolysis to convert them to ceramic fibers. SiC coatings are also applied to various substrates to provide protection against oxidation and corrosion at high temperatures.

While polycarbosilane is a well-established precursor for commercial SiC fibers (e.g., Nicalon™ and Tyranno™), there is no available literature describing the use of dimethylsilylmethyl(trimethyl)silane for the fabrication of SiC fibers, coatings, or composites.

Monomer and Cross-linking Agent in Polymer Chemistry

Organosilicon compounds are versatile building blocks in polymer chemistry, serving as monomers for the synthesis of polymers with tailored properties or as cross-linking agents to create robust network structures.

Synthesis of Polycarbosilanes with Controlled Architectures

Polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms, are crucial precursors for SiC ceramics. The synthesis of polycarbosilanes often involves the thermal rearrangement of polysilanes or the polymerization of smaller silane (B1218182) monomers. The architecture of the resulting polycarbosilane, whether linear, branched, or cyclic, significantly impacts its processability and the properties of the derived ceramic.

No studies have been identified that specifically use dimethylsilylmethyl(trimethyl)silane as a monomer for the synthesis of polycarbosilanes with controlled architectures. The synthesis of polycarbosilanes typically starts from precursors like polydimethylsilane or by ring-opening polymerization of silacyclobutanes.

Formation of Hyperbranched and Network Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. They are of interest for various applications due to their unique properties, such as low viscosity and high solubility. Cross-linking agents are used to connect polymer chains, forming a three-dimensional network that can enhance the mechanical and thermal properties of the material.

While various silanes are utilized in the synthesis of hyperbranched polymers and as cross-linking agents, there is no specific information available on the use of dimethylsilylmethyl(trimethyl)silane for the formation of hyperbranched or network polymers.

Precursor for Polysiloxanes and Hybrid Polymers

Polysiloxanes are a significant class of inorganic polymers with a silicon-oxygen backbone. Their synthesis typically involves the hydrolysis and polycondensation of various silicon-containing monomers. Common precursors include dichlorosilanes, alkoxysilanes, and cyclosiloxanes. These precursors undergo reactions to form siloxane bonds (-Si-O-), leading to the creation of a wide range of silicone materials with diverse properties.

Hybrid polymers, which combine the characteristics of both organic and inorganic materials, are often synthesized using organofunctional silanes. These molecules possess both hydrolyzable groups that can form inorganic siloxane networks and organic functional groups that can polymerize or be incorporated into an organic polymer matrix. This dual reactivity allows for the creation of materials with tailored properties, such as improved thermal stability, mechanical strength, and chemical resistance.

However, a thorough review of the scientific literature does not reveal any specific studies or established methods that utilize dimethylsilylmethyl(trimethyl)silane as a precursor for the synthesis of either polysiloxanes or hybrid polymers. The structure of dimethylsilylmethyl(trimethyl)silane, with its stable trimethylsilyl (B98337) and dimethylsilylmethyl groups and lack of readily hydrolyzable or polymerizable functionalities, may account for its absence in these applications.

Precursor for Silicon Nitride (Si3N4) and Silicon Carbonitride (SiCN) Ceramics

The production of high-performance ceramics like silicon nitride (Si3N4) and silicon carbonitride (SiCN) often relies on the use of preceramic polymers. These polymers, typically polysilazanes or polycarbosilazanes, are synthesized from organosilicon precursors and can be shaped into desired forms before being pyrolyzed at high temperatures to yield the final ceramic material. This polymer-to-ceramic route offers advantages in processing complex shapes and achieving high purity.

Ammonolysis and Nitridation Pathways for Si-N Bond Formation

The formation of the crucial silicon-nitrogen (Si-N) bonds in Si3N4 and SiCN precursors is frequently achieved through ammonolysis or aminolysis of chlorosilanes. In these reactions, ammonia or amines react with silicon-chlorine bonds to form Si-N linkages and ammonium chloride as a byproduct. Subsequent polymerization and cross-linking reactions lead to the formation of the preceramic polymer.

Development of SiCN Alloys from Polymeric Precursors